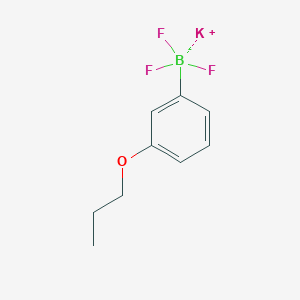
Potassium trifluoro(3-propoxyphenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(3-propoxyphenyl)boranuide is an organoboron compound that has garnered attention in the field of synthetic chemistry. This compound is characterized by the presence of a trifluoroborate group attached to a 3-propoxyphenyl ring, with potassium as the counterion. The unique structure of potassium trifluoro(3-propoxyphenyl)boranuide makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-propoxyphenyl)boranuide typically involves the reaction of 3-propoxyphenylboronic acid with potassium fluoride and a fluorinating agent such as tetrafluoroboric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
3-Propoxyphenylboronic acid+Potassium fluoride+Tetrafluoroboric acid→Potassium trifluoro(3-propoxyphenyl)boranuide
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro(3-propoxyphenyl)boranuide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of contamination and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-propoxyphenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: Reduction reactions can convert the trifluoroborate group to a borohydride or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of potassium trifluoro(3-propoxyphenyl)boranuide with hydrogen peroxide yields 3-propoxyphenylboronic acid, while reduction with sodium borohydride produces 3-propoxyphenylborohydride.
Scientific Research Applications
Potassium trifluoro(3-propoxyphenyl)boranuide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.
Biology: The compound is employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Potassium trifluoro(3-propoxyphenyl)boranuide is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of potassium trifluoro(3-propoxyphenyl)boranuide involves the activation of the trifluoroborate group, which facilitates its participation in various chemical reactions. The compound acts as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Comparison with Similar Compounds
Potassium trifluoro(3-propoxyphenyl)boranuide can be compared with other similar compounds, such as:
Potassium trifluoro(3-fluorophenyl)boranuide: This compound has a fluorine atom instead of a propoxy group on the phenyl ring, which affects its reactivity and applications.
Potassium trifluoro(3-methoxyphenyl)boranuide: The presence of a methoxy group instead of a propoxy group influences the compound’s solubility and reactivity.
Potassium trifluoro(3-bromophenyl)boranuide: The bromine atom on the phenyl ring makes this compound more reactive in substitution reactions compared to potassium trifluoro(3-propoxyphenyl)boranuide.
The uniqueness of potassium trifluoro(3-propoxyphenyl)boranuide lies in its specific functional groups, which provide distinct reactivity and make it suitable for a variety of applications in synthetic chemistry.
Properties
Molecular Formula |
C9H11BF3KO |
|---|---|
Molecular Weight |
242.09 g/mol |
IUPAC Name |
potassium;trifluoro-(3-propoxyphenyl)boranuide |
InChI |
InChI=1S/C9H11BF3O.K/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13;/h3-5,7H,2,6H2,1H3;/q-1;+1 |
InChI Key |
HOPCBPGHWZYQGR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC=C1)OCCC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















